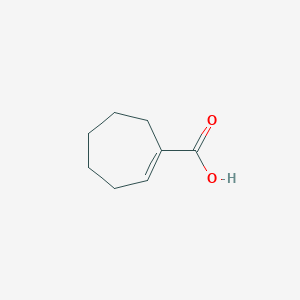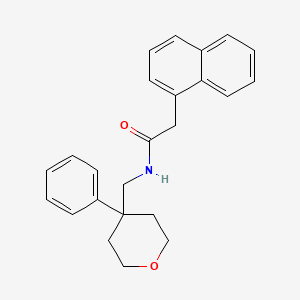![molecular formula C8H15ClN2O2 B2518854 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide CAS No. 923225-22-3](/img/structure/B2518854.png)
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide, also known as cloethocarb, is a chemical compound that belongs to the class of carbamate insecticides. It was first synthesized in the 1960s and has since been used in various scientific research applications.
作用機序
The mechanism of action of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves the inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects
In addition to its insecticidal properties, 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory properties. However, it has also been shown to have toxic effects on non-target organisms, including humans, and can cause skin irritation and respiratory problems.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide in lab experiments is its effectiveness as an insecticide. It has been shown to be highly effective in controlling the populations of various insect species, making it a useful tool for research in this area. However, its toxic effects on non-target organisms, including humans, limit its use in certain experiments and require careful handling and disposal procedures.
将来の方向性
There are several future directions for the use of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide in scientific research. One area of interest is the development of more targeted and environmentally friendly insecticides that are less toxic to non-target organisms. Additionally, there is a need for further research into the effects of insecticides on non-target organisms, including bees and other pollinators, to better understand the potential risks associated with their use. Finally, there is a need for continued research into the biochemical and physiological effects of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide, particularly its potential as an anti-inflammatory agent and its effects on bacterial and fungal growth.
Conclusion
In conclusion, 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide is a chemical compound that has been widely used in scientific research as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase, leading to the paralysis and death of insects. While it has shown promise as an effective tool for controlling insect populations, its toxic effects on non-target organisms limit its use in certain experiments. Future research directions include the development of more targeted and environmentally friendly insecticides, as well as further investigation into its biochemical and physiological effects.
合成法
The synthesis of 2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide involves the reaction of 2-chloroacetyl chloride with N-ethyl-N-[(ethylcarbamoyl)methyl]amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide has been widely used in scientific research as an insecticide. It has been tested on various insect species, including mosquitoes, flies, and beetles, to study its effectiveness in controlling their populations. Additionally, it has been used in studies to investigate the effects of insecticides on non-target organisms, such as bees and other pollinators.
特性
IUPAC Name |
2-[(2-chloroacetyl)-ethylamino]-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClN2O2/c1-3-10-7(12)6-11(4-2)8(13)5-9/h3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFZTBLFWRBMBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-[(ethylcarbamoyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(benzyl(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2518780.png)
![Methyl 2-[3-(pyridin-3-yl)-1,2,4-triazol-1-yl]acetate](/img/structure/B2518782.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2518786.png)



![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2518793.png)
![8-methoxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518794.png)